molecular formula C12H23N3O3 B7930737 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930737
M. Wt: 257.33 g/mol
InChI Key: NYTITAFHEWPAIL-IUCAKERBSA-N
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Description

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring with S-configuration at both the pyrrolidin-3-yl and 2-amino-propionyl stereocenters. The tert-butyl carbamate group serves as a protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. Its applications likely include protease inhibitor development and as a building block for bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTITAFHEWPAIL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which are suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Steglich esterification makes it a viable method for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Biological Activity : Cyclopropyl-substituted pyrrolidine derivatives () show promise in inhibiting HCV NS3/4A protease, with IC₅₀ values comparable to boceprevir analogs .
  • Stability : tert-Butyl carbamates (target compound) demonstrate superior stability under acidic conditions compared to isopropyl variants, making them preferable for solid-phase peptide synthesis .
  • Supplier Landscape : Specialized suppliers like Parchem and Fluorochem () provide these compounds in research quantities, though availability varies by substituent and stereochemistry.

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a compound of increasing interest in the fields of organic chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and an amino group, positions it as a versatile molecule with potential biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O3C_{12}H_{23}N_{3}O_{3}, with a molar mass of approximately 241.33 g/mol. The compound is characterized by the presence of a tert-butyl ester, which enhances its stability and resistance to hydrolysis compared to other esters.

Synthesis Methods

The synthesis of this compound typically employs the Steglich esterification method , which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its mild reaction conditions, making it suitable for sensitive functional groups.

Synthetic Route:

  • Reagents : DCC, DMAP, and the appropriate amino acids.
  • Conditions : The reaction is generally carried out under an inert atmosphere at room temperature.
  • Yield : High yields are reported due to the efficiency of the Steglich method.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The amino group can participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release active intermediates.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways remain under investigation, but it is believed to involve mitochondrial dysfunction and activation of caspases.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityStability
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid methyl esterMethyl EsterModerateLow
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid ethyl esterEthyl EsterModerateMedium
This compoundTert-butyl EsterHighHigh

The tert-butyl ester exhibits superior stability and biological activity compared to its methyl and ethyl counterparts, making it a prime candidate for further research.

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